Loroglossol

Beschreibung

Contextualization within Natural Product Chemistry Research

Loroglossol belongs to the phenanthrenoid class of natural products, specifically the 9,10-dihydrophenanthrenes, which are characteristic secondary metabolites of the Orchidaceae family. wikipedia.org Natural product chemistry often focuses on the isolation, structure elucidation, and biological evaluation of such compounds due to their potential as lead structures for drug discovery. Dihydrophenanthrenes, including this compound, are of particular interest due to their diverse and promising biological activities, which encompass anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects. nih.govnih.gov The study of this compound and its relatives contributes to our understanding of chemical diversity in the plant kingdom and provides valuable insights into plant-pathogen interactions.

Historical Perspective of this compound Discovery and Initial Investigations

This compound was first isolated in 1963 from the orchid Loroglossum hircinum (now Himantoglossum hircinum), from which it derives its name. scispace.com Early research focused on its role as a phytoalexin, a class of antimicrobial compounds produced by plants in response to fungal or bacterial infection. apsnet.org Initial studies in the 1970s investigated its antifungal properties, with some early reports suggesting it was inactive, a finding later attributed to its low solubility. scispace.comapsnet.org Subsequent research clarified its structure as 5-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene and distinguished it from its co-isolated and isomeric counterpart, hircinol (B1204073). scispace.com These foundational investigations set the stage for more detailed explorations of its biological activities and biosynthetic pathways.

Significance of this compound as a Research Compound in Biological and Chemical Sciences

The significance of this compound as a research compound stems from several key areas. In biology, its role as a phytoalexin provides a model for studying plant defense mechanisms at a molecular level. apsnet.org Furthermore, its demonstrated antioxidant, antimicrobial, and antiproliferative activities make it a subject of interest for potential therapeutic applications. nih.gov For instance, its ability to induce apoptosis in cancer cells and modulate the activity of key antioxidant enzymes highlights its potential in pharmacology. nih.govresearchgate.net In chemistry, the synthesis of this compound and its derivatives presents a challenge that drives the development of new synthetic methodologies. The study of its biosynthesis also offers insights into the enzymatic processes that create complex natural products from simple precursors. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

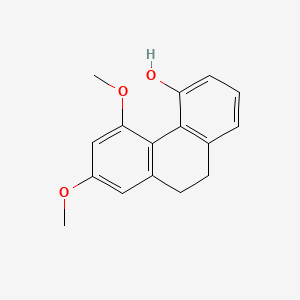

IUPAC Name |

5,7-dimethoxy-9,10-dihydrophenanthren-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-12-8-11-7-6-10-4-3-5-13(17)15(10)16(11)14(9-12)19-2/h3-5,8-9,17H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZUQCKKYRIEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C3=C(CC2)C=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961418 | |

| Record name | 5,7-Dimethoxy-9,10-dihydrophenanthren-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41060-06-4 | |

| Record name | 9,10-Dihydro-5,7-dimethoxy-4-phenanthrenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41060-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenanhrenol, 9,10-dihydro-5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041060064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-9,10-dihydrophenanthren-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of Loroglossol

Elucidation of Chemical Structure

The chemical structure of loroglossol was definitively established through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). scispace.com It is a trisubstituted dihydrophenanthrene with the molecular formula C₁₆H₁₆O₃. The core structure consists of a 9,10-dihydrophenanthrene (B48381) skeleton, with a hydroxyl group at position C-5 and two methoxy (B1213986) groups at positions C-2 and C-4. scispace.com This specific arrangement of functional groups distinguishes it from its isomer, hircinol (B1204073) (2,5-dihydroxy-4-methoxy-9,10-dihydrophenanthrene), which is often found alongside it. scispace.com

Biosynthesis in Orchidaceae

This compound is synthesized in orchids as a defense response to pathogenic attack. apsnet.org Its biosynthesis is a multi-step process that begins with the amino acid L-phenylalanine. nih.govresearchgate.net This precursor is converted through a series of enzymatic reactions into dihydro-m-coumaric acid, which serves as a key intermediate. nih.govresearchgate.net A stilbene (B7821643) synthase enzyme then catalyzes the condensation of dihydro-m-coumaroyl-CoA with malonyl-CoA to form a dihydrostilbene intermediate, 3,3',5-trihydroxybibenzyl. nih.govresearchgate.net This molecule then undergoes further enzymatic modifications, including cyclization, to form the dihydrophenanthrene core of this compound. This pathway highlights the intricate biochemical machinery that plants have evolved to produce protective compounds.

Chemical Synthesis and Derivatives

The total synthesis of complex natural products like this compound is a significant endeavor in organic chemistry. While the biomimetic synthesis of related dimeric phenanthrenes has been achieved, a specific and detailed total synthesis of this compound itself is not widely reported in the literature, indicating the chemical challenges it presents. researchgate.net The development of synthetic routes to this compound and its derivatives is an active area of research, as it would provide access to larger quantities of the compound for further biological evaluation and the creation of novel analogues with potentially enhanced activities.

Structural Elucidation and Analog Characterization of Loroglossol

Spectroscopic Methodologies for Loroglossol Structural Determination

The structural elucidation of this compound relies heavily on a combination of spectroscopic techniques that probe its molecular architecture, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments, has been instrumental in defining the structure of this compound.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms within the molecule. For this compound, characteristic signals have been observed for the aliphatic protons at the C9 and C10 positions, typically appearing as a singlet around δ 2.72 ppm (4H). Aromatic protons exhibit signals in the δ 6.60–7.23 ppm range, with specific chemical shifts and coupling patterns providing insights into their substitution environment nih.govnih.gov. Signals for the methoxy (B1213986) groups (-OCH₃) are observed as singlets around δ 3.89 and 3.99 ppm, indicating two distinct methoxy substituents. The presence of a hydroxyl proton (-OH) is also confirmed, usually as a singlet around δ 7.97 ppm nih.gov.

¹³C NMR Spectroscopy: Carbon-13 NMR reveals the carbon skeleton of this compound. Key signals include those for the saturated C9 and C10 carbons (δ 31.7, 31.9 ppm) and the aromatic carbons, particularly those bearing oxygen functionalities (methoxy and hydroxyl groups), which appear at higher chemical shifts (e.g., δ 155.0–159.5 ppm) nih.govnih.gov.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing connectivity between protons and carbons, thereby confirming the proposed structural assignments. HMBC spectra, in particular, have been utilized to map correlations within the this compound molecule, aiding in the precise placement of substituents nih.govresearchgate.net.

Table 1: Key ¹H and ¹³C NMR Data for this compound

| Proton/Carbon Assignment | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Source(s) |

| Aliphatic C9, C10 | 2.72 (4H, s) | 31.7, 31.9 | nih.govnih.gov |

| Aromatic H-8 | 6.64 (d, J=2.4 Hz) | - | nih.gov |

| Aromatic H-6 | 6.60 (d, J=2.5 Hz) | - | nih.gov |

| Aromatic H-2 | 7.23–7.16 (m, 1H) | - | nih.gov |

| Aromatic H-1 | 7.01 (dd, J=8.1, 1.1 Hz, 1H) | - | nih.gov |

| Aromatic H-3 | 6.90 (d, J=7.2 Hz, 1H) | - | nih.gov |

| Hydroxyl (-OH) | 7.97 (s, 1H) | - | nih.gov |

| Methoxy (5-OCH₃) | 3.99 (s, 3H) | 159.5 | nih.govnih.gov |

| Methoxy (7-OCH₃) | 3.89 (s, 3H) | 155.0 | nih.govnih.gov |

| C-2 (bearing OCH₃) | - | 158.6 | nih.gov |

| C-4 (bearing OH) | - | 156.4 | nih.gov |

| C-5 (bearing OCH₃) | - | 155.0 | nih.gov |

| C-7 (bearing OCH₃) | - | 156.4 | nih.gov |

Note: Some ¹³C NMR assignments are inferred from the context of similar phenanthrene (B1679779) structures and their known substituent effects.

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation.

Mass Spectrometry (MS): Standard MS techniques have detected molecular ion peaks corresponding to this compound. For instance, a molecular ion peak at m/z 255 ([M-H]⁻) has been reported researchgate.net. Fragmentation patterns, such as the loss of a methyl group leading to a peak at m/z 227 ((p-Me)⁺), offer further clues about the molecule's structure and the presence of methoxy groups scispace.com.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the molecular ion, thereby confirming the elemental composition. For this compound, HRMS has provided a precise mass for the protonated molecule ([M+H]⁺) at m/z 257.1181, which aligns with the calculated mass for the molecular formula C₁₆H₁₆O₃ nih.gov.

Table 2: Mass Spectrometric Data for this compound

| Technique | Ion Type | m/z Value | Molecular Formula / Description | Source(s) |

| MS | [M-H]⁻ | 255 | Molecular ion | researchgate.net |

| MS | Fragment | 227 | (p-Me)⁺ | scispace.com |

| HRMS | [M+H]⁺ | 257.1181 | C₁₆H₁₆O₃ | nih.gov |

Hyphenated techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its high-resolution variants (LC-HRMS/MS), are powerful tools for the analysis of complex natural product mixtures, including those containing this compound. These methods allow for the separation of individual compounds followed by their mass spectrometric identification, facilitating the confirmation of this compound's presence and structure within plant extracts nih.govresearchgate.netbenchchem.comresearchgate.net. They are essential for metabolite profiling and tracking, providing a comprehensive view of the compound's presence and potential transformations.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional, complementary data for structural characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For this compound, characteristic absorption bands include those associated with hydroxyl groups (broad peak around 3370 cm⁻¹ or 3241 cm⁻¹) and aromatic ring systems (bands at approximately 1616, 1576, 953, and 860 cm⁻¹). A band at 829 cm⁻¹ is indicative of two adjacent aromatic hydrogens scispace.combenchchem.commdpi.comescholarship.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within molecules, particularly those involving conjugated π systems. The UV spectrum of this compound exhibits absorption maxima characteristic of its dihydrophenanthrene core, with reported absorption bands around 208, 281, 305, and 318 nm nih.govmdpi.com. These spectral features are valuable for chromophore analysis and can be compared with known compounds for structural confirmation technologynetworks.comazooptics.com.

Table 3: Complementary Spectroscopic Data for this compound

| Technique | Feature / Band | Wavelength / Wavenumber | Description / Assignment | Source(s) |

| IR | Hydroxyl group | ~3370 cm⁻¹ / 3241 cm⁻¹ | Broad absorption | mdpi.com |

| Aromatic Hydrogens | 829 cm⁻¹ | Two adjacent aromatic hydrogens | scispace.combenchchem.comescholarship.org | |

| Aromatic Rings | 1616, 1576, 953, 860 cm⁻¹ | Characteristic ring vibrations | mdpi.com | |

| UV-Vis | Absorption Maxima | 208 nm | Electronic transition | mdpi.com |

| 281 nm | Electronic transition | mdpi.com | ||

| 305 nm | Electronic transition | mdpi.com | ||

| 318 nm | Electronic transition | mdpi.com |

Computational Approaches in this compound Structure Analysis

Computational chemistry plays a vital role in predicting and confirming molecular structures and properties. Density Functional Theory (DFT) is a widely used method for calculating molecular geometry, electronic structure, and spectral properties such as NMR chemical shifts and IR frequencies scm.comosti.govnih.gov. By employing DFT, researchers can model the behavior of this compound, predict its conformational landscape, and simulate its spectroscopic signatures, which can then be compared with experimental data for validation osti.govnih.govmdpi.commit.edu. Advanced computational techniques, including machine learning-based approaches, are also emerging for faster and more accurate structure prediction and property analysis, offering complementary insights into molecular behavior mit.edunih.gov.

Methodologies for Addressing Structural Discrepancies and Revisions of this compound Derivatives

The definitive structural assignment of natural products like this compound often involves a multi-faceted approach to resolve any potential ambiguities or discrepancies.

Integrated Spectroscopic Analysis: The primary method for structural confirmation and revision involves the comprehensive analysis of data from multiple spectroscopic techniques. ¹H and ¹³C NMR, along with 2D NMR experiments (COSY, HMBC, HSQC), provide detailed information on proton and carbon environments and their connectivity nih.govresearchgate.net.

Mass Spectrometry for Confirmation: MS and HRMS are critical for verifying molecular weight and elemental composition, serving as a fundamental check on proposed structures nih.govnih.gov. Fragmentation patterns from MS/MS experiments can further elucidate structural fragments and confirm the presence of specific functional groups or substructures.

Hyphenated Techniques for Purity and Identification: LC-MS and LC-HRMS/MS are indispensable for isolating and identifying compounds from complex mixtures. This is particularly important when dealing with closely related analogs, ensuring that the spectral data are attributed to the correct compound nih.govresearchgate.netresearchgate.net.

Synthesis and Comparison: In some cases, structural proposals are confirmed by the total synthesis of the proposed molecule. Comparing the spectroscopic data of the synthesized compound with that of the isolated natural product provides the highest level of confidence in the structural assignment. Early structural proposals for this compound were indeed confirmed by synthesis rsc.org.

Computational Validation: Computational methods, such as DFT, can be used to predict spectroscopic parameters (e.g., NMR chemical shifts, IR frequencies) for proposed structures. Agreement between calculated and experimental spectra strengthens the structural assignment and can help differentiate between isomeric possibilities nih.govmdpi.commit.edu.

These methodologies collectively ensure the accurate characterization of this compound and its derivatives, allowing for reliable scientific discourse and further research into their biological activities.

Classification as a Phytoalexin

Phytoalexins are a class of low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to stress, particularly microbial infection. nih.govchiro.org this compound is classified as a phytoalexin due to its induction in orchid species upon fungal inoculation. apsnet.orgnih.gov It is often found alongside other related dihydrophenanthrene phytoalexins, such as hircinol (B1204073) and orchinol (B1677456), in the bulbs of orchids. nih.gov Initially, this compound was reported to be inactive as an antifungal agent. escholarship.org However, subsequent research demonstrated its activity against certain fungi, with the initial lack of observed activity attributed to its low solubility. apsnet.org This inducible synthesis and antimicrobial activity firmly place this compound within the functional category of phytoalexins. Phytoalexins from orchids, including this compound, are typically phenanthrene and dihydrophenanthrene derivatives. nih.govmdpi.com

Mechanisms of Elicitation and Induction of this compound Biosynthesis in Plants

The synthesis of phytoalexins like this compound is not constitutive but is instead rapidly triggered in response to various internal and external stimuli known as elicitors. nih.gov These elicitors can be of biotic origin, such as components of fungal cell walls (e.g., chitin (B13524) or glucans), or abiotic stressors. nih.govinpa.gov.br In orchids, the production of dihydrophenanthrene phytoalexins has been induced experimentally through inoculation with pathogenic fungi. apsnet.org

The process of elicitation initiates a complex signal transduction cascade within the plant cells. This signaling pathway ultimately leads to the activation of genes encoding the enzymes responsible for phytoalexin biosynthesis. nih.gov While the specific signaling components for this compound induction have not been fully elucidated, studies on other phytoalexins suggest the involvement of receptor molecules that recognize elicitors, leading to downstream signaling events. inpa.gov.br In orchids, general elicitors such as methyl jasmonate, yeast extract, and salicylic (B10762653) acid have been shown to enhance the production of other secondary metabolites, indicating potential pathways for inducing this compound biosynthesis. nih.gov Physical damage, such as slicing of the plant tissue, has also been shown to induce the production of related bibenzyl and dihydrophenanthrene compounds in orchids, suggesting that wound signals can also trigger these defensive pathways. researchgate.net

Proposed Biosynthetic Precursors and Pathways Leading to this compound

The biosynthesis of this compound is intricately linked to the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites, including flavonoids, lignins, and other phytoalexins. nih.gov

Phenylpropanoid Pathway Context in Phytoalexin Biosynthesis

The phenylpropanoid pathway begins with the amino acid L-phenylalanine. nih.gov A series of enzymatic reactions, including deamination, hydroxylation, and ligation to Coenzyme A, converts L-phenylalanine into various hydroxycinnamoyl-CoA esters. These activated intermediates serve as crucial branch points for the synthesis of diverse phenolic compounds. In the context of dihydrophenanthrene phytoalexins in orchids, the pathway proceeds through intermediates that are not common to all phenylpropanoid-derived compounds, highlighting a specialized branch of this pathway.

Putative Enzymatic Steps and Intermediates in this compound Formation

While the complete biosynthetic pathway for this compound has not been definitively established, research on the biosynthesis of structurally similar dihydrophenanthrenes in orchids, such as orchinol and hircinol, provides a strong model. nih.gov The proposed pathway for these compounds, and by extension this compound, involves the following key steps:

Formation of Dihydro-m-coumaric acid: The pathway is believed to proceed from L-phenylalanine to m-coumaric acid, which is then reduced to dihydro-m-coumaric acid. This intermediate has been shown to be efficiently incorporated into dihydrophenanthrene structures in orchids. nih.gov

Stilbene (B7821643) Synthase Activity: A key enzymatic step is catalyzed by a stilbene synthase. This enzyme utilizes dihydro-m-coumaroyl-CoA and three molecules of malonyl-CoA to produce a dihydrostilbene intermediate, specifically 3,3',5-trihydroxybibenzyl. nih.gov The presence and activity of stilbene synthase have been confirmed in induced orchid tissues. nih.gov

Cyclization and Modification: The final steps are thought to involve an oxidative cyclization of the dihydrostilbene intermediate to form the dihydrophenanthrene skeleton. Subsequent modifications, such as hydroxylation and methylation, would then lead to the final structure of this compound (5-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene). escholarship.orgscispace.com

The following table outlines the proposed key intermediates and enzymes in the biosynthetic pathway leading to the dihydrophenanthrene core structure of this compound.

| Precursor/Intermediate | Enzyme Class | Product |

| L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL) & others | m-Coumaric acid |

| m-Coumaric acid | Reductase | Dihydro-m-coumaric acid |

| Dihydro-m-coumaroyl-CoA + 3x Malonyl-CoA | Stilbene Synthase | 3,3',5-Trihydroxybibenzyl |

| 3,3',5-Trihydroxybibenzyl | Oxidoreductases/Cyclases | Dihydrophenanthrene skeleton |

| Dihydrophenanthrene skeleton | Hydroxylases, Methyltransferases | This compound |

Ecological Significance of this compound in Plant Defense Mechanisms

The primary ecological role of this compound is to act as a chemical defense against invading pathogenic microorganisms, particularly fungi. apsnet.orgnih.gov The inducible nature of its synthesis ensures that the plant does not expend energy on its production until it is needed, making it an efficient defense strategy.

Antifungal Activities in Plant-Pathogen Interactions

The table below summarizes the known antifungal activity of this compound against specific fungal species.

| Fungal Species | Type of Inhibition | Reference |

| Monilinia fructicola | Inhibition of spore germination | apsnet.org |

| Phytophthora infestans | Inhibition of spore germination | apsnet.org |

| Candida lipolytica | Tested for activity | nih.govscispace.com |

The presence of this compound and other related phytoalexins in orchids represents a sophisticated and evolved defense system that is crucial for their survival in environments where they are constantly challenged by a diverse array of potential pathogens.

Antibacterial Activities in Plant Defense Systems

This compound is a dihydrophenanthrene compound classified as a phytoalexin, a key component of the inducible chemical defense systems in plants. Phytoalexins are antimicrobial compounds synthesized and accumulated by plants at the site of infection following contact with a pathogen. The primary role of these molecules is to inhibit the growth and development of invading microorganisms. This compound has been isolated from orchids, most notably Loroglossum hircinum, where it is produced as a direct response to pathogenic threats.

Initial studies on the antimicrobial properties of this compound yielded conflicting results. A 1973 study reported that this compound was biologically inactive when tested alongside its co-metabolite, hircinol, against fungal pathogens. escholarship.orgcapes.gov.brescholarship.org However, subsequent research in 1975 clarified this discrepancy, demonstrating that this compound is indeed an active phytoalexin. The earlier report of inactivity was attributed to the compound's low solubility, which likely masked its biological effects in the bioassays performed.

The corrected research established that this compound actively inhibits the spore germination of the fungus Monilinia fructicola and the oomycete Phytophthora infestans. While these are not bacteria, this activity demonstrates this compound's role as a broad-spectrum antimicrobial agent within the orchid's defense arsenal. Phytoalexins typically function as a general defense against a wide range of potential pathogens. The efficacy of this compound against these organisms was significant, with a median effective dose (ED₅₀) of approximately 5 x 10⁻⁵ M.

Detailed research specifically documenting the direct antibacterial activity of purified this compound against bacterial strains is limited in available literature. However, its established role as an inducible phytoalexin places it firmly within the plant's defense mechanisms that respond to microbial attacks, including those from pathogenic bacteria. The production of such phenolic compounds is a fundamental strategy used by plants to create a toxic environment at the point of infection, thereby preventing the spread of the pathogen.

Research Findings on the Antimicrobial Activity of this compound

The following table summarizes the reported findings on the antimicrobial activity of this compound from scientific studies.

| Test Organism | Compound | Finding | Reported Concentration/Potency |

| Monilinia fructicola | This compound | Active (Inhibits spore germination) | ED₅₀ approx. 5 x 10⁻⁵ M |

| Phytophthora infestans | This compound | Active (Inhibits spore germination) | ED₅₀ approx. 5 x 10⁻⁵ M |

| Candida lipolytica | This compound | Inactive | Not specified |

| Cladosporium cucumerinum | This compound | Inactive | Not specified |

Conclusion

Loroglossol stands as a compelling example of the chemical ingenuity of the natural world. From its origins as a plant defense compound to its demonstrated biological activities in laboratory studies, it continues to be a molecule of significant scientific interest. Further research into its synthesis, mechanism of action, and potential therapeutic applications is warranted and holds the promise of new discoveries in both chemistry and biology.

Preparative Liquid Chromatography Techniques

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a key technique employed for the isolation and purification of this compound from plant extracts. This method leverages differences in the partitioning of compounds between a stationary phase and a mobile phase under high pressure.

One study utilized preparative HPLC to isolate several compounds, including this compound. While specific details on the column and mobile phase for this compound's isolation are not extensively detailed in all sources, the general principle involves separating compounds based on their polarity and affinity to the stationary phase. researchgate.net Another reference mentions fractionation on a Reveleris system using a hexane-ethyl acetate (B1210297) gradient, suggesting a common approach in preparative chromatography for such compounds. benchchem.com

Table 1: Preparative HPLC Parameters for this compound Isolation (Illustrative)

| Parameter | Detail/Value | Source Reference |

| Technique | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | researchgate.net |

| Stationary Phase | Not explicitly specified for this compound, but typically C18 or silica-based columns are used for dihydrophenanthrenes. | General knowledge |

| Mobile Phase | Gradient elution with Hexane (B92381):Ethyl Acetate (e.g., 60:40 to 40:60) | benchchem.com |

| Detection | UV detection (common for phenanthrene (B1679779) derivatives) | General knowledge |

| Application | Isolation and purification of this compound from plant extracts | researchgate.netbenchchem.com |

Other Chromatographic Separation and Enrichment Methods

Beyond Prep-HPLC, other chromatographic techniques are instrumental in the initial extraction, fractionation, and purification of this compound.

Column Chromatography (CC) is frequently employed as a preliminary separation step. This method typically involves packing a glass column with a stationary phase, most commonly silica (B1680970) gel or alumina, and eluting with a mobile phase. The polarity of the mobile phase is adjusted, often using mixtures of non-polar and polar solvents, to sequentially elute compounds based on their differing polarities. jabonline.inescholarship.orgmuohio.edu For this compound, solvent systems such as hexane and ethyl acetate mixtures have been utilized for fractionation. jabonline.inbenchchem.com

Thin Layer Chromatography (TLC) serves as a crucial analytical tool for monitoring the progress of column chromatography, identifying fractions containing this compound, and assessing the purity of isolated compounds. muohio.eduumlub.pl While not typically a preparative technique for large-scale isolation, it is indispensable for guiding the more intensive separation processes.

Table 2: Other Chromatographic Separation Methods for this compound

| Technique | Stationary Phase | Mobile Phase Examples | Application | Source Reference |

| Column Chromatography | Silica gel, Alumina | Hexane/Ethyl Acetate mixtures; Dichloromethane/Methanol mixtures | Initial fractionation of crude extracts; Enrichment of this compound from complex mixtures; Purification of intermediate fractions. | jabonline.inbenchchem.comescholarship.orgmuohio.edu |

| Thin Layer Chromatography (TLC) | Silica gel plates | Various polarities of solvent systems (e.g., Hexane:Ethyl Acetate) | Monitoring column chromatography fractions; Assessing purity; Qualitative analysis of extracts. | muohio.eduumlub.pl |

| Reveleris Chromatography | Not specified | Hexane-Ethyl Acetate gradient (e.g., 60:40 to 40:60) | Fractionation of ethyl acetate eluent, likely a form of flash chromatography. | benchchem.com |

Chemical Synthesis and Derivatization of Loroglossol

Total Synthesis Strategies for Loroglossol

Total synthesis provides a controlled route to access this compound and its analogs, allowing for detailed structural confirmation and the exploration of synthetic methodologies.

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

Retrosynthetic analysis of this compound, a substituted 9,10-dihydrophenanthrene (B48381), typically involves breaking down the complex polycyclic structure into simpler, readily available precursors. The core dihydrophenanthrene skeleton can be envisioned as arising from cyclization reactions, often involving stilbene (B7821643) or biphenyl (B1667301) precursors. Key disconnections might target the formation of the C-C bonds that close the central ring.

While specific published retrosynthetic pathways for this compound are not extensively detailed in readily available literature, general strategies for dihydrophenanthrene synthesis often identify intermediates such as substituted stilbenes or biphenyls with appropriate functional groups for cyclization. For instance, biosynthetic studies suggest a route from phenylalanine through dihydro-m-coumaric acid and dihydrostilbenes to dihydrophenanthrenes mdpi.com. Synthetic approaches would likely mirror these or utilize established cyclization reactions, such as intramolecular Friedel-Crafts acylations or transition-metal catalyzed cycloisomerizations, to construct the phenanthrene (B1679779) core. The identification of key intermediates would therefore focus on precursors that can efficiently undergo these cyclization steps to form the desired dihydrophenanthrene framework with the correct substitution pattern.

Methodological Advances and Synthetic Efficiency in this compound Total Synthesis

The total synthesis of complex natural products like this compound often benefits from advances in synthetic methodologies that improve efficiency, yield, and stereochemical control. While specific breakthroughs in this compound's total synthesis are not widely documented in the provided snippets, general strategies for synthesizing dihydrophenanthrenes involve various cyclization techniques. These include:

Transition-Metal Catalyzed Cycloisomerization: Reactions employing catalysts like platinum, gold, or palladium can facilitate the cyclization of alkyne-containing biphenyl derivatives to form phenanthrenes researchgate.net. Such methods offer modularity and can be adapted for constructing substituted dihydrophenanthrenes.

Intramolecular Cyclization Reactions: Methods such as intramolecular Friedel-Crafts reactions or radical cyclizations can be employed to form the polycyclic system from appropriately functionalized precursors mdpi.comacs.org.

Biomimetic Synthesis: Understanding the natural biosynthetic pathways can inform synthetic strategies. For dihydrophenanthrenes, this can involve mimicking enzymatic processes that lead to cyclization of stilbene precursors mdpi.com.

Semisynthetic Approaches and Chemical Modifications of this compound

Semisynthesis offers a practical route to this compound and its derivatives by starting from naturally occurring precursors or related compounds that are more readily available. This approach often involves modifying isolated natural products through chemical reactions.

Research has explored semisynthetic modifications of phenanthrenes and related compounds nih.govresearchgate.net. For this compound, semisynthetic strategies could involve isolating a related, more abundant natural product and chemically transforming it into this compound. Alternatively, this compound itself, once isolated, can be subjected to various chemical reactions to introduce new functional groups or modify existing ones. For example, studies have investigated the "diversity-oriented semisynthetic modification" of phenanthrenes nih.gov, suggesting that this compound could be a substrate for such transformations. Such modifications are critical for tuning its biological activity or improving its physicochemical properties.

Design and Synthesis of this compound Analogs and Derivatives for Research Purposes

The design and synthesis of this compound analogs and derivatives are driven by the goal of identifying compounds with improved or novel biological activities. By systematically altering the structure of this compound, researchers can probe structure-activity relationships (SAR) and develop more potent or selective agents.

Studies have indicated that this compound exhibits immunomodulatory activity, promoting cell proliferation and cytokine secretion iiim.res.in. This finding suggests that derivatives could be designed to enhance these effects or target specific pathways. Furthermore, research into other phytoalexins has shown that modifications can lead to increased anticancer activity nih.gov. Therefore, synthetic chemists can design analogs of this compound by:

Altering Substitution Patterns: Modifying the position and type of substituents (e.g., methoxy (B1213986), hydroxyl groups) on the dihydrophenanthrene core.

Introducing New Functional Groups: Adding groups that might enhance binding to biological targets or improve pharmacokinetic properties.

Creating Hybrid Molecules: Combining structural features of this compound with other pharmacologically active scaffolds.

The synthesis of these analogs relies on established organic chemistry methodologies, often employing strategies used in total synthesis but applied to modified precursors or directly to this compound itself. The aim is to create libraries of compounds that can be screened for various biological activities, including immunomodulatory, antimicrobial, or antiproliferative effects.

Mechanistic Biological Investigations of Loroglossol in Vitro and Cell Based Studies

Cellular and Subcellular Responses to Loroglossol Exposure

Studies have examined this compound's influence on fundamental cellular processes such as proliferation and viability, as well as its role in programmed cell death.

Modulation of Cell Proliferation and Viability in Cell Models

This compound has been shown to exert significant anti-proliferative effects on specific cancer cell lines. In gastric cancer cell lines, AGS and KATO-III, this compound treatment led to a notable reduction in cell viability.

Initial observations indicated that exposure to 100 µg/mL (approximately 3.9 × 10⁻⁴ M) of this compound for 24 hours resulted in a decrease in cell viability by approximately 40% in both AGS and KATO-III cell lines. The AGS cell line appeared to be more sensitive to the compound's effects.

| Cell Line | Treatment (Concentration) | Exposure Time | % Control Viability | p-value |

| AGS | This compound (100 µg/mL) | 24 h | 61.4 ± 2.4 | < 0.0001 |

| KATO-III | This compound (100 µg/mL) | 24 h | 66.9 ± 2.8 | 0.0003 |

Furthermore, the anti-proliferative effect was observed to be time-dependent. Prolonged exposure to this compound at the same concentration (3.9 × 10⁻⁴ M) for 48 hours led to an additional reduction in viability of approximately 20% in both cell lines compared to the 24-hour treatment. This suggests that sustained exposure enhances this compound's capacity to inhibit cell proliferation and viability. nih.govresearchgate.netmdpi.com

Induction of Apoptosis and Cell Cycle Regulation Pathways

As part of its anti-proliferative mechanism, this compound has been reported to induce apoptosis in gastric cancer cell lines. nih.govresearchgate.netmdpi.comresearchgate.net While the precise molecular mechanisms and specific cell cycle regulatory pathways modulated by this compound are not extensively detailed in the available literature, its observed anti-proliferative effects are associated with these pro-apoptotic activities. nih.govresearchgate.netmdpi.comresearchgate.net The induction of apoptosis is a key cellular response that leads to the programmed elimination of cells, thereby contributing to the observed reduction in cell viability and proliferation.

Regulation of Intracellular Signaling Pathways by this compound

This compound influences cellular functions through its interaction with various intracellular signaling pathways, notably those involved in oxidative stress responses and immune cell activation.

Oxidative Stress Response Mechanisms and Antioxidant Enzyme Modulation

This compound exhibits antioxidant properties, demonstrated by its ability to enhance the activity of key antioxidant enzymes in polymorphonuclear leukocytes (PMNs). Treatment of PMNs with this compound led to an increase in the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST) compared to untreated control cells. nih.govresearchgate.netmdpi.comresearchgate.netencyclopedia.pub

The enzymatic activity was found to increase with increasing concentrations of this compound. Notably, PMN cells treated with this compound showed higher enzymatic activity compared to those treated with hircinol (B1204073), another related compound. nih.gov

| Antioxidant Enzyme | Effect of this compound on PMN Activity |

| Superoxide Dismutase (SOD) | Increased activity |

| Catalase (CAT) | Increased activity |

| Glutathione S-transferase (GST) | Increased activity |

These findings suggest that this compound plays a role in bolstering cellular defense mechanisms against oxidative stress by upregulating the expression or activity of these crucial antioxidant enzymes. nih.govresearchgate.netmdpi.comresearchgate.netencyclopedia.pub

Immunological Signaling and Inflammasome Modulation in Immune Cells

This compound has demonstrated immunomodulatory effects, particularly in immune cells. In spleen cells, this compound (referred to as HBR-4 in one study) was found to significantly promote cell proliferation, specifically by enhancing the secretion of cytokines such as interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). acs.org This suggests that this compound can stimulate immune responses through the modulation of cytokine signaling.

While the broader literature discusses the role of inflammasomes in immune signaling and inflammation, abcam.comventustx.comnih.govmedrxiv.orgfrontiersin.org specific studies directly linking this compound to the modulation of inflammasome pathways were not identified in the reviewed literature. However, its observed immunostimulatory effects via cytokine secretion indicate a direct involvement in immune cell signaling. acs.org

Exploration of Other Relevant Cellular Pathways (e.g., MAPKs)

Specific investigations into the direct modulation of pathways such as the mitogen-activated protein kinase (MAPK) pathways by this compound were not detailed in the reviewed literature. While MAPK pathways are known to regulate fundamental cellular processes including proliferation, differentiation, survival, and death, and are often implicated in cellular responses to stressors like oxidative stress, radiopaedia.orggenome.jpnih.gov the direct interaction of this compound with these specific signaling cascades remains to be elucidated in the provided sources.

Compound List:

this compound

Hircinol

Superoxide Dismutase (SOD)

Catalase (CAT)

Glutathione S-transferase (GST)

Interleukin-2 (IL-2)

Tumor Necrosis Factor-alpha (TNF-α)

Interferon-gamma (IFN-γ)

Molecular Targets and Interaction Analysis of this compound

The analysis of this compound's molecular targets and interaction mechanisms reveals its capacity to modulate enzymatic activity within cellular systems. While direct receptor-ligand interactions with quantified binding affinities are not extensively detailed in the available literature, its effects on specific enzymes have been characterized.

Identification and Characterization of Enzyme Inhibition/Activation

This compound, often studied in conjunction with the related compound Hircinol, has demonstrated a notable effect on the activity of key antioxidant enzymes within polymorphonuclear leukocytes (PMNs). Studies indicate that this compound treatment leads to an increase in the activity of these enzymes, suggesting an activation rather than inhibition mechanism. Specifically, this compound has been shown to enhance the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) encyclopedia.pubnih.govmdpi.comresearchgate.netresearchgate.net. In some studies, Glutathione Peroxidase (GPX) activity was also observed to increase nih.gov.

The observed increase in enzymatic activity suggests that this compound may interact with these enzymes in a manner that promotes their function or increases their expression. For instance, PMN cells treated with this compound exhibited higher enzymatic activity compared to those treated with Hircinol, indicating a dose-dependent or compound-specific effect on these pathways nih.gov. However, the precise kinetic parameters, such as inhibition constants (Ki) or activation constants (Ka), and the detailed mechanisms of this enzyme activation (e.g., allosteric modulation, increased gene expression) are not comprehensively detailed in the reviewed literature.

Table 1: Effects of this compound on Antioxidant Enzyme Activity in Polymorphonuclear Leukocytes (PMNs)

| Enzyme | Observed Effect | Study Reference(s) |

| Superoxide Dismutase (SOD) | Increased Activity | encyclopedia.pubnih.govmdpi.comresearchgate.netresearchgate.net |

| Catalase (CAT) | Increased Activity | encyclopedia.pubnih.govmdpi.comresearchgate.netresearchgate.net |

| Glutathione S-transferase (GST) | Increased Activity | encyclopedia.pubnih.govmdpi.comresearchgate.netresearchgate.net |

| Glutathione Peroxidase (GPX) | Increased Activity | nih.gov |

Structure Activity Relationship Sar Studies of Loroglossol

Identification of Key Structural Motifs and Functional Groups Contributing to Biological Activity

Loroglossol possesses a core 9,10-dihydrophenanthrene (B48381) skeleton, a structural motif common among phytoalexins found in the Orchidaceae family Current time information in Bangalore, IN.researchgate.netescholarship.orgnih.govsolubilityofthings.comufmg.brrsc.org. Specifically, this compound is identified as 5-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene Current time information in Bangalore, IN.researchgate.netnih.govsolubilityofthings.comufmg.brrsc.org. Its biological activity is intrinsically linked to this polycyclic aromatic structure and the specific placement of its functional groups: a hydroxyl (-OH) group at the C-5 position and two methoxy (B1213986) (-OCH₃) groups at the C-2 and C-4 positions.

Application of Computational Approaches in this compound SAR Analysis

While specific computational SAR studies directly focused on this compound are not extensively detailed in the available literature, the principles of computational chemistry are fundamental to modern SAR analysis and can be readily applied to this compound class. Quantitative Structure-Activity Relationship (QSAR) models, for example, leverage statistical methods to correlate chemical structure with biological activity, enabling the prediction of the activity of novel analogues dokumen.pubnumberanalytics.compageplace.dearxiv.orgcresset-group.com.

Computational approaches such as molecular docking can predict the binding affinity of this compound and its derivatives to specific protein targets, such as enzymes involved in oxidative stress or microbial metabolic pathways. Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups and physicochemical properties required for biological activity. Furthermore, techniques like Comparative Molecular Field Analysis (CoMFA) can map the influence of steric, electrostatic, and hydrophobic fields around the molecule, providing detailed insights into how structural modifications affect activity cresset-group.com. These computational tools are invaluable for rational drug design, helping to prioritize synthetic targets and reduce experimental workload by predicting the likely success of structural modifications before they are synthesized numberanalytics.comcresset-group.comnih.govtci-thaijo.org.

Experimental Methodologies for Elucidating this compound Structure-Activity Relationships

The elucidation of this compound's SAR relies on a combination of isolation, structural characterization, synthesis of analogues, and rigorous biological testing.

Isolation and Structural Characterization: this compound is typically isolated from natural sources, primarily orchid tubers and roots escholarship.orgdokumen.pub. Its structure is confirmed through a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR, ¹³C-NMR, and various two-dimensional NMR experiments, provides detailed information about the connectivity and arrangement of atoms escholarship.orgdokumen.pub. Infrared (IR) spectroscopy helps identify functional groups, while Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, aiding in structural confirmation researchgate.netescholarship.orgdrugdesign.orgdokumen.pub.

Synthesis of Analogues: A cornerstone of SAR studies is the synthesis of structural analogues. While specific synthetic routes for this compound analogues are not detailed here, this process generally involves systematically modifying the parent molecule. Chemists alter functional groups (e.g., changing methoxy to hydroxyl, or vice versa), introduce or remove substituents, or modify the core dihydrophenanthrene skeleton. Each synthesized analogue is then tested for biological activity solubilityofthings.comdrugdesign.orgnumberanalytics.comnih.govnih.govresearchgate.net. The synthesis of this compound itself has been achieved and confirmed nih.govsolubilityofthings.comrsc.org, providing a basis for further analogue synthesis.

Biological Assays: The synthesized compounds are evaluated using a range of biological assays to quantify their activity. For this compound and its potential analogues, relevant assays include:

Antimicrobial Assays: Testing against specific bacterial strains like Escherichia coli and Staphylococcus aureus to determine Minimum Inhibitory Concentrations (MICs) escholarship.orgdokumen.pubnumberanalytics.com.

Antioxidant Assays: Measuring the capacity to scavenge free radicals (e.g., DPPH, ABTS assays) or assessing the modulation of antioxidant enzyme activities such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST) in cellular models escholarship.orgdokumen.pubnumberanalytics.comresearchgate.net.

Antiproliferative Assays: Evaluating the effect on cancer cell lines, often by measuring cell viability or assessing apoptosis induction escholarship.orgdokumen.pubnumberanalytics.com.

Antifungal Assays: Testing efficacy against various fungal pathogens, such as Candida lipolytica or assessing spore germination inhibition Current time information in Bangalore, IN.researchgate.netescholarship.orgufmg.brdrugdesign.orgpageplace.de.

By comparing the biological activities of this compound with those of its synthesized analogues, researchers can identify specific structural features that enhance or diminish activity, thereby building a comprehensive SAR profile.

Advanced Analytical Methodologies for Loroglossol Research Applications

Quantitative Analysis of Loroglossol in Biological and Plant Extracts for Research

Accurate quantification of this compound in complex biological samples, such as plant extracts or cellular lysates, is fundamental for understanding its concentration-dependent effects and pharmacokinetic properties.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of compounds like this compound in various matrices drawellanalytical.comksu.edu.sanih.gov. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation and subsequent detection of this compound.

The quantitative determination using HPLC typically involves the following steps:

Method Development: Establishing optimal chromatographic conditions (e.g., stationary phase, mobile phase composition, flow rate, column temperature) to achieve good separation and peak shape for this compound.

Calibration Curve Construction: Preparing a series of standard solutions of known this compound concentrations. These standards are injected into the HPLC system, and their chromatographic responses (e.g., peak area or peak height) are recorded to generate a calibration curve. This curve establishes a linear relationship between concentration and detector response drawellanalytical.comresearchgate.net.

Sample Analysis: Injecting the biological extract or sample containing this compound under the same validated conditions. The peak area or height of this compound in the sample is then measured.

Quantification: Using the calibration curve to determine the concentration of this compound in the sample based on its measured chromatographic response drawellanalytical.comresearchgate.net.

A representative HPLC analysis for this compound might yield data such as:

Table 8.1.1: Representative HPLC Quantitative Data for this compound

| Sample ID | Retention Time (min) | Peak Area (mAU*min) | Calculated Concentration (µg/mL) |

| Standard 1 | 7.85 | 15,200 | 1.0 |

| Standard 2 | 7.86 | 30,500 | 2.0 |

| Standard 3 | 7.84 | 45,800 | 3.0 |

| Plant Extract A | 7.85 | 22,850 | 1.5 |

| Plant Extract B | 7.86 | 38,125 | 2.5 |

Note: mAUmin represents milli-absorbance units multiplied by minutes, a common unit for peak area in UV-Vis detection.*

Mass Spectrometry-Based Quantitative Methods (e.g., LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity, selectivity, and specificity for the quantitative analysis of this compound, particularly in complex biological matrices where interference from other compounds is high creative-proteomics.com360biolabs.comrsc.org. LC-MS/MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, further enhanced by a second mass analysis step that fragments the target analyte.

The process typically involves:

Chromatographic Separation: this compound is separated from other components in the sample using HPLC.

Ionization: The separated compounds are ionized, usually via electrospray ionization (ESI).

Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the precursor ion (e.g., the molecular ion of this compound) is selected.

Fragmentation (Collision-Induced Dissociation): The selected precursor ion is fragmented.

Mass Analysis (MS2): The m/z ratios of the resulting fragment ions are detected. This fragmentation pattern serves as a unique fingerprint for this compound.

Quantification is typically performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where specific precursor-to-fragment ion transitions are monitored. This approach dramatically reduces background noise and matrix effects, leading to highly accurate quantification. Internal standards, often isotopically labeled versions of this compound, are frequently used to improve accuracy and precision creative-proteomics.com.

Table 8.1.2: Representative LC-MS/MS Quantitative Data for this compound

| Sample ID | Precursor Ion (m/z) | Fragment Ion (m/z) | Intensity (Counts) | Internal Standard Ratio | Calculated Concentration (ng/mL) |

| Standard (10 ng/mL) | 257.1 | 137.0 | 1,500,000 | 0.50 | 10.0 |

| Standard (50 ng/mL) | 257.1 | 137.0 | 7,500,000 | 0.51 | 50.0 |

| Plant Extract C | 257.1 | 137.0 | 4,500,000 | 0.49 | 30.0 |

| Biological Fluid D | 257.1 | 137.0 | 900,000 | 0.52 | 6.0 |

Note: Values are illustrative. Precursor and fragment ions are hypothetical based on this compound's molecular weight (256.30 g/mol ).

Application of Omics Technologies in this compound Research

Omics technologies provide a systems-level understanding of biological processes, enabling researchers to explore how this compound influences cellular pathways and gene expression.

Metabolomics Profiling for Pathway Elucidation

Metabolomics involves the comprehensive study of all small molecules (metabolites) within a biological sample. Applied to this compound research, metabolomics can identify how this compound itself is metabolized, or how its presence alters the endogenous metabolic landscape of a plant or cell. This can reveal its role in specific biochemical pathways, such as defense responses or secondary metabolite biosynthesis researchgate.netresearchgate.netmdpi.comresearchgate.netnih.govnih.gov.

Techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) are commonly used for untargeted metabolomic profiling. By comparing the metabolite profiles of samples treated with this compound versus control samples, researchers can identify differentially abundant metabolites. Pathway enrichment analysis can then pinpoint the metabolic pathways most affected by this compound, providing insights into its mode of action. For instance, studies on orchid phytoalexins have shown alterations in carbohydrate metabolism, secondary metabolite synthesis, and amino acid metabolism when exposed to fungal attacks or specific compounds researchgate.netresearchgate.net.

Table 8.2.1: Representative Metabolomics Findings Related to this compound Research

| Metabolite Class | Identified Metabolite | Fold Change (this compound vs. Control) | Associated Pathway(s) |

| Phenolic Acid | 4-hydroxybenzoic acid | +2.5x | Phenylpropanoid pathway |

| Flavonoid | Quercetin | +1.8x | Flavonoid biosynthesis |

| Amino Acid | Arginine | -1.3x | Amino acid metabolism |

| Phytoalexin | Hircinol (B1204073) | +3.1x | Plant defense |

| Terpenoid | Loliolide | -0.8x | Secondary metabolism |

Note: Fold changes and specific metabolites are illustrative based on general findings in plant metabolomics studies related to defense compounds.

Transcriptomics for Gene Expression Analysis

Transcriptomics, often performed using RNA sequencing (RNA-Seq), allows for the global analysis of gene expression patterns. In this compound research, transcriptomics can reveal which genes are activated or repressed in response to the compound. This is crucial for understanding the molecular mechanisms underlying this compound's biological activities, such as its role as a phytoalexin or its impact on cellular signaling.

By comparing the transcriptome of cells or plant tissues treated with this compound to control samples, researchers can identify differentially expressed genes (DEGs). These DEGs can then be mapped to known biological pathways using bioinformatics tools. For example, transcriptomic studies in plants have shown that exposure to stress or specific compounds can lead to the up-regulation of genes involved in phenylpropanoid biosynthesis, flavonoid synthesis, and various defense response pathways researchgate.netnih.gov. Such an approach would help elucidate the specific genes and regulatory networks that this compound influences.

Table 8.2.2: Representative Transcriptomics Findings Related to this compound Research

| Gene ID | Gene Name/Function | Log2 Fold Change (this compound vs. Control) | p-value | Associated Pathway(s) |

| AT2G39800 | Phenylalanine Ammonia-Lyase (PAL) | +1.5 | 0.001 | Phenylpropanoid biosynthesis |

| AT1G04570 | Flavonoid 3'-hydroxylase (F3'H) | +1.2 | 0.005 | Flavonoid biosynthesis |

| AT4G37000 | Pathogenesis-Related Protein 1 (PR-1) | +2.1 | <0.001 | Plant defense response |

| AT3G09170 | Cytochrome P450, family 71, subfamily B, polypeptide 1 | -0.8 | 0.01 | Secondary metabolite biosynthesis (e.g., terpenoids) |

| AT1G56140 | Heat Shock Protein 70 (HSP70) | +0.7 | 0.05 | Stress response |

Note: Gene IDs and functions are illustrative. Log2 fold change indicates the magnitude of gene expression change.

Cell-Based Bioassays for Mechanistic Characterization of this compound Activity

Cell-based bioassays are indispensable for understanding the functional impact and mechanism of action of compounds like this compound at the cellular level biopharminternational.comcreative-biolabs.comsolvias.comintertek.comnih.gov. These assays utilize living cells to measure specific biological responses triggered by the compound.

For this compound, cell-based bioassays can be designed to investigate its reported activities:

Antioxidant Activity: Assays measuring reactive oxygen species (ROS) production or the activity of antioxidant enzymes (e.g., SOD, CAT, GST) in cells treated with this compound. Studies have shown that this compound and related compounds can increase the activity of these enzymes in polymorphonuclear leukocytes (PMNs) mdpi.comnih.govencyclopedia.pubnih.gov.

Antimicrobial Activity: While typically tested against microbial cultures, cell-based assays could involve host cells challenged with pathogens, where this compound's effect on host defense or pathogen viability within the host cell environment is assessed.

Antiproliferative/Cytotoxic Activity: Assays using cancer cell lines (e.g., gastric tumor cell lines) to measure the effect of this compound on cell viability, proliferation, or induction of apoptosis. Research indicates this compound exhibits anti-proliferative effects on gastric cancer cell lines by inducing apoptosis mdpi.comnih.govencyclopedia.pubnih.gov.

Immunomodulatory Activity: Assays measuring the secretion of cytokines (e.g., IL-2, TNF-α, IFN-γ) or the proliferation of immune cells (e.g., spleen cells) upon treatment with this compound, as reported for its immunomodulatory effects nih.gov.

Table 8.3: Representative Cell-Based Bioassay Findings for this compound Activity

| Bioassay Type | Cell Line/System Used | Measured Endpoint | This compound Effect (vs. Control) | Reference Activity Category |

| Antioxidant Enzyme Activity | Polymorphonuclear Leukocytes (PMNs) | SOD Activity Increase | +1.5-fold | Antioxidant |

| CAT Activity Increase | +1.3-fold | Antioxidant | ||

| GST Activity Increase | +1.7-fold | Antioxidant | ||

| Antiproliferative Assay | Gastric Cancer Cell Line (e.g., AGS) | Cell Viability (IC50) | ~15 µM | Antiproliferative |

| Apoptosis Induction | Significant increase | Pro-apoptotic | ||

| Immunomodulatory Assay | Mouse Spleen Cells | IL-2 Secretion | +2.0-fold | Immunostimulatory |

| TNF-α Secretion | +1.8-fold | Immunostimulatory | ||

| IFN-γ Secretion | +1.6-fold | Immunostimulatory |

Note: IC50 values and fold changes are illustrative and based on reported activities of this compound and similar compounds. Specific cell lines and assay conditions would be detailed in primary research.

Compound List

this compound

Hircinol

Gymconopins

Gymnosides

Dactylorhins

Bulbocodins

Arundinins

Batatasin

Dactylose A-B

Coelovirins A-E

Loroglossin

Militarine

Coumaric acids

4-hydroxybenzyl alcohol

Vanillic acid

Syringol

Eugenol

Gastrodin

Arctigenin

Lappaol

Quercitin-3

7-di-O-β-D-glucopyranoside

Sakuranetin

Calystegine B2

Coelonin

Tricin derivative flavonoid

Loliolide terpenoid

Phytol

Allantoin

Caffeine-13C3

Progesterone-d9

Q & A

Q. How can spectroscopic methods be employed to determine the structural configuration of loroglossol?

this compound's structure, including hydroxyl and methoxy group positioning, can be elucidated using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, IR bands at 829 cm⁻¹ (indicative of adjacent aromatic protons) and NMR signals such as doublets at 6.688 ppm (C6/C8 protons) and singlets at 6.438 ppm (isolated protons) help identify substitution patterns . Comparative analysis with structurally similar compounds like hircinol and orchinol is critical for validation .

Q. What experimental protocols are recommended for assessing this compound's cytotoxic effects in vitro?

Standard cytotoxicity assays like MTT or trypan blue exclusion can quantify dose-dependent effects. For instance, in AGS and KATO-III gastric cancer cell lines, this compound reduced cell viability to ~40% at 250 µg/mL, with CTRL (untreated cells) as the baseline . Ensure triplicate experiments, include positive controls (e.g., cisplatin), and use statistical tests (ANOVA) to validate significance .

Q. What are the primary biological roles of this compound in plant systems?

As a phytoalexin, this compound is synthesized by orchids in response to microbial pathogens. Its antifungal activity can be studied using agar diffusion assays against phytopathogens like Fusarium spp., with inhibition zones measured at varying concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for this compound derivatives?

Discrepancies in methoxy/hydroxy group positions (e.g., proposed 5-hydroxy-2,4-dimethoxy configuration) require multi-technique validation. Combine high-resolution mass spectrometry (HR-MS) with 2D NMR (COSY, HSQC) to confirm connectivity. Cross-reference with synthetic analogs and crystallographic data if available .

Q. What strategies optimize the design of dose-response studies for this compound's antiproliferative activity?

Use a logarithmic concentration range (e.g., 10–300 µg/mL) to capture IC₅₀ values. Include time-course analyses (24–72 hours) to assess temporal effects. For gastric cancer models, prioritize cell lines with differential receptor expression (e.g., AGS vs. KATO-III) to evaluate selectivity .

Q. How can multi-omics approaches elucidate this compound's mechanism of action in cancer cells?

Integrate transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) and metabolomics (LC-MS) to track metabolite shifts (e.g., ATP depletion). Validate findings with siRNA knockdown or pharmacological inhibitors .

Q. What methodologies are suitable for studying this compound's synergism with other phytochemicals?

Apply combination index (CI) models (e.g., Chou-Talalay method) to evaluate synergism. Test this compound with flavonoids or alkaloids at fixed molar ratios, and analyze data using CompuSyn software. Confirm mechanisms via Western blotting for shared targets (e.g., MAPK/ERK) .

Methodological Guidelines

- Reproducibility : Document experimental conditions rigorously (e.g., cell passage number, solvent controls) as per Beilstein Journal of Organic Chemistry standards .

- Data Validation : Use orthogonal assays (e.g., flow cytometry alongside MTT) to confirm cytotoxicity results .

- Literature Review : Leverage Google Scholar's advanced search operators (e.g.,

author:"Ward EWB" AND "this compound") to locate foundational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.